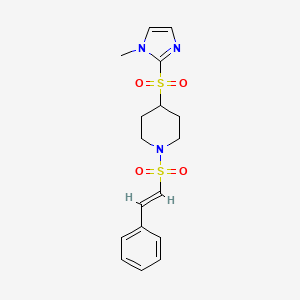
(E)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-(styrylsulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-(styrylsulfonyl)piperidine is a useful research compound. Its molecular formula is C17H21N3O4S2 and its molecular weight is 395.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-(styrylsulfonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the piperidine ring : A piperidine derivative is synthesized through cyclization reactions involving appropriate precursors.
- Sulfonylation : The introduction of sulfonyl groups is achieved using sulfonyl chlorides or other sulfonating agents.
- Imidazole incorporation : The imidazole moiety is added to the structure, enhancing the compound's biological activity.
The overall yield and purity of the synthesized compound are determined through spectroscopic methods such as NMR and IR analysis.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The zone of inhibition for these compounds has been measured against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating moderate to strong antibacterial activity.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 7c | Staphylococcus aureus | 15 |
| 7d | Escherichia coli | 12 |
| 7e | Pseudomonas aeruginosa | 10 |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 25 |
| Urease | 30 |
These findings suggest that this compound may serve as a lead compound for developing new therapeutic agents targeting these enzymes.
Cytotoxicity Testing
Cytotoxicity assays have been performed to assess the safety profile of this compound. Preliminary results indicate a moderate cytotoxic effect on cancer cell lines, suggesting potential applications in cancer therapy.
Case Studies
Several studies have investigated related compounds with similar structures:
- Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving IC50 values below 20 µM against specific strains .
- Enzyme Inhibition Profiles : Another research effort highlighted the enzyme inhibitory effects of piperidine-based compounds, showing that modifications in the sulfonamide group significantly influenced their inhibitory potency against AChE .
- Cytotoxic Effects : In vitro studies on structurally related compounds revealed varying degrees of cytotoxicity across different cancer cell lines, indicating that structural modifications could enhance therapeutic efficacy .
特性
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfonyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-19-13-10-18-17(19)26(23,24)16-7-11-20(12-8-16)25(21,22)14-9-15-5-3-2-4-6-15/h2-6,9-10,13-14,16H,7-8,11-12H2,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYGYRMHVVJVNF-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














